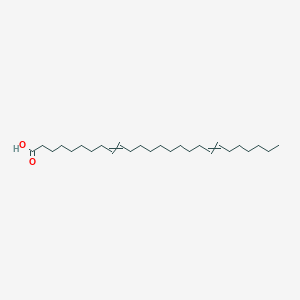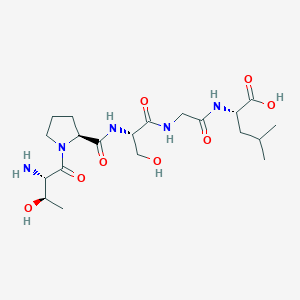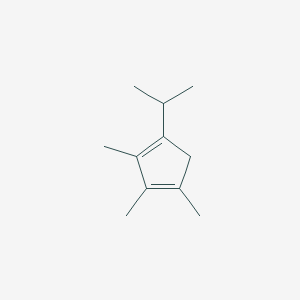
1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene is an organic compound belonging to the class of cyclopentadienes. This compound is characterized by a cyclopentadiene ring substituted with three methyl groups and one isopropyl group. Cyclopentadienes are known for their aromatic properties and are often used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentadiene with appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic hydrogenation steps to selectively reduce any unwanted by-products and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the methyl or isopropyl groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), sulfonyl chlorides (RSO₂Cl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or sulfonated derivatives
Applications De Recherche Scientifique
1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways. Additionally, its hydrophobic properties enable it to interact with lipid membranes, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: The parent compound with no alkyl substitutions.
1,2,3-Trimethylcyclopentadiene: Similar structure but lacks the isopropyl group.
4-Isopropylcyclopentadiene: Contains the isopropyl group but lacks the three methyl groups.
Uniqueness
1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of three methyl groups and one isopropyl group enhances its stability and reactivity compared to other cyclopentadiene derivatives.
Propriétés
Numéro CAS |
848258-75-3 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
1,2,3-trimethyl-4-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18/c1-7(2)11-6-8(3)9(4)10(11)5/h7H,6H2,1-5H3 |
Clé InChI |
XXWCFSFPQDTVDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C1)C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


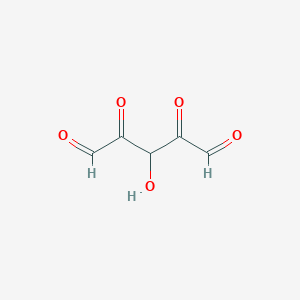
![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)
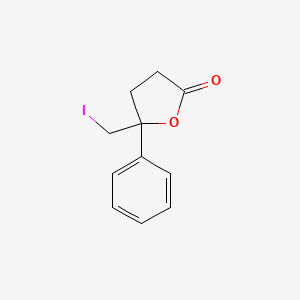
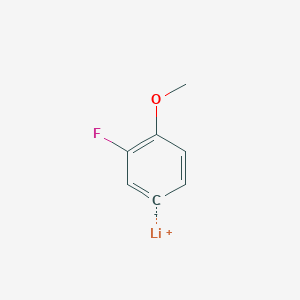
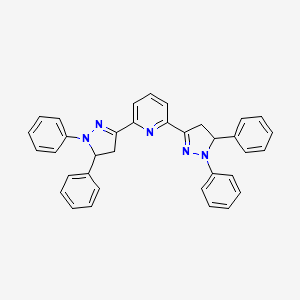
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
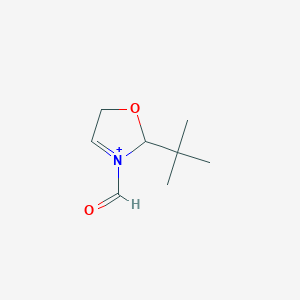
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
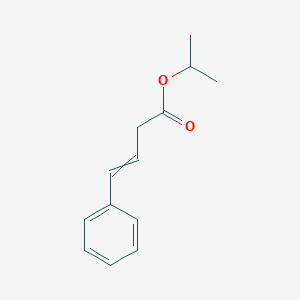
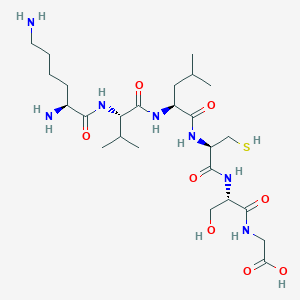
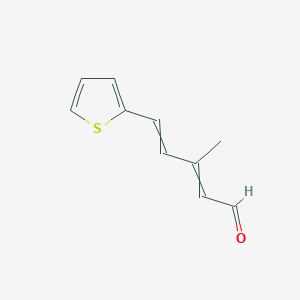
![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)
